molecular formula C10H16N2O B13556345 (r)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol

(r)-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol

Cat. No.: B13556345
M. Wt: 180.25 g/mol
InChI Key: HYIWFVWMTZNKPC-JTQLQIEISA-N
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Description

®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a dimethylamino group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, secondary amines, tertiary amines, and substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups allow the compound to act as a nucleophile, participating in various biochemical reactions. The phenyl ring provides stability and enhances the compound’s ability to interact with aromatic systems in biological molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1

InChI Key

HYIWFVWMTZNKPC-JTQLQIEISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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